molecular formula C11H12BrF2N B15090494 1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine

1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine

Cat. No.: B15090494
M. Wt: 276.12 g/mol
InChI Key: WVNIVKCOEFDRKY-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine is an organic compound that belongs to the class of fluorinated pyrrolidines This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring and a pyrrolidine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The addition of fluorine atoms to the phenyl and pyrrolidine rings.

    Coupling Reaction: The coupling of the brominated and fluorinated intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols or amines.

Scientific Research Applications

1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H12BrF2N

Molecular Weight

276.12 g/mol

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine

InChI

InChI=1S/C11H12BrF2N/c12-10-2-1-8(5-11(10)14)6-15-4-3-9(13)7-15/h1-2,5,9H,3-4,6-7H2

InChI Key

WVNIVKCOEFDRKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1F)CC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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